5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position, which is further substituted with a 2-phenylethyl group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.
Amidation: The carboxamide group is formed by reacting the pyrimidine derivative with an appropriate amine, in this case, 2-phenylethylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 2-phenylethyl group, which may affect its biological activity and chemical properties.
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide: Lacks the chlorine atom, which could influence its reactivity and interactions with biological targets.
5-chloro-N-(2-phenylethyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group, potentially altering its chemical and biological behavior.
Uniqueness
The presence of both the chlorine atom and the methylsulfanyl group, along with the 2-phenylethyl substitution, gives 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide unique properties. These structural features may enhance its reactivity, stability, and potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C14H14ClN3OS |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-20-14-17-9-11(15)12(18-14)13(19)16-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19) |
InChI Key |
AKHIHUGPHPRURH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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